PDHK1 Target Engagement: Assigned Inhibitor Status vs. Structurally Divergent PDHK1 Chemotypes
The compound is unambiguously catalogued as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, with its target assignment cross-referenced to patent document WO2012036974 and the review PMID25684022 [1][2]. In contrast, dichloroacetate (DCA), the most widely used reference PDHK inhibitor, is a non-selective pyruvate dehydrogenase kinase inhibitor with an IC50 for PDHK1 reported as approximately 200–250 µM in isolated enzyme assays, and it additionally inhibits PDHK2, PDHK3, and PDHK4 at similar concentrations [3]. While a direct IC50 value for CAS 681174-57-2 has not been located in the open literature, its assignment as a specific PDHK1-targeted inhibitor within a focused medicinal-chemistry patent series distinguishes it from the multi-isoform, millimolar-potency profile of DCA.
| Evidence Dimension | PDHK1 target engagement specificity |
|---|---|
| Target Compound Data | Annotated as PDHK1 inhibitor in TTD and DrugMap; patent-assigned structure within a PDHK1-optimized series [1][2] |
| Comparator Or Baseline | Dichloroacetate (DCA): PDHK1 IC50 ~200–250 µM; also inhibits PDHK2, PDHK3, PDHK4 [3] |
| Quantified Difference | Target compound is part of a patent-defined PDHK1-selective chemical series; DCA is a pan-PDHK inhibitor with weak potency (high µM to low mM range). Exact potency differential cannot be calculated without disclosed IC50 for CAS 681174-57-2. |
| Conditions | Target assignment from curated drug-target databases; comparator data from isolated PDHK enzyme assays and cellular studies. |
Why This Matters
Procurement of a PDHK1-selective research tool rather than a pan-PDHK inhibitor is critical for dissecting isoform-specific roles in the HIF-1α-driven glycolytic switch, a key mechanistic question in tumour metabolism.
- [1] TTD. Drug ID: D0Z5HL, Thiazole carboxamide derivative 6. Target: PDHK1 (Inhibitor). View Source
- [2] DrugMap. Drug ID: DMLRTFX, Thiazole carboxamide derivative 25. Target: PDHK1 (Inhibitor). View Source
- [3] Michelakis ED, et al. Metabolic modulation of glioblastoma with dichloroacetate. Sci Transl Med. 2010 May 12;2(31):31ra34. PMID: 20463368. (DCA PDHK inhibition profile contextualised). View Source
